

# Expression of Soluble Recombinant Endostatin in Yeast Systems: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Endostatin*

Cat. No.: *B067465*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the expression of soluble recombinant **endostatin** in yeast systems, primarily focusing on *Pichia pastoris*. **Endostatin**, a C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis and holds significant promise as a therapeutic agent for cancer and other diseases characterized by excessive blood vessel formation.[1][2] Yeast, particularly *P. pastoris*, offers a robust and cost-effective platform for producing biologically active recombinant **endostatin**, providing an endotoxin-free source of the protein suitable for preclinical and clinical research.[3][4]

## Data Presentation: Quantitative Summary

The expression levels and purification yields of recombinant **endostatin** in *Pichia pastoris* can vary depending on the expression strategy, cultivation method, and purification scheme. The following table summarizes quantitative data from various studies to provide a comparative overview.

| Host Strain         | Vector                   | Promoter      | Cultivation Method      | Expression Level (mg/L) | Purification Method                       | Purity                  | Reference |
|---------------------|--------------------------|---------------|-------------------------|-------------------------|---|-------------------------|-----------|
| P. pastoris GS115   | pPICZαA                  | AOX1          | Shake Flask             | 15-20                   | Heparin-Agarose Chromatography            | Single band on SDS-PAGE | [3][5]    |
| P. pastoris GS115   | pPIC9                    | AOX1          | Shake Flask             | 40                      | Heparin-Sepharose Affinity Chromatography | 98.7%                   | [6]       |
| P. pastoris SMD1168 | pPICZαA (synthetic gene) | AOX1          | Shake Flask             | 80                      | Heparin Affinity Chromatography           | Near homogeneity        | [7]       |
| P. pastoris SMD1168 | pPICZαA (synthetic gene) | AOX1          | High-Density Bioreactor | 435                     | Heparin Affinity Chromatography           | Near homogeneity        | [7]       |
| P. pastoris         | Not Specified            | Not Specified | Yeast Culture           | 10 (human endostatin)   | Not Specified                             | Not Specified           | [4]       |

## Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production of soluble recombinant **endostatin** in *Pichia pastoris*.

## Gene Cloning and Expression Vector Construction

This protocol describes the cloning of the **endostatin** gene into a *Pichia pastoris* expression vector, such as pPICZαA, which contains the alcohol oxidase 1 (AOX1) promoter for methanol-inducible expression and the α-factor secretion signal for directing the protein to the culture medium.

#### Materials:

- **Endostatin** cDNA
- pPICZαA vector
- Restriction enzymes (e.g., XhoI and NotI)
- T4 DNA Ligase
- *E. coli* competent cells (e.g., DH5α)
- LB agar plates with appropriate antibiotic (e.g., Zeocin™)
- Plasmid purification kit

#### Protocol:

- Amplify the **endostatin** coding sequence by PCR, incorporating restriction sites for XhoI and NotI at the 5' and 3' ends, respectively.
- Digest both the PCR product and the pPICZαA vector with XhoI and NotI.
- Ligate the digested **endostatin** gene into the linearized pPICZαA vector using T4 DNA Ligase.
- Transform the ligation mixture into competent *E. coli* cells.
- Plate the transformed cells on LB agar containing Zeocin™ and incubate overnight at 37°C.
- Select resistant colonies and culture them to purify the recombinant plasmid.

- Verify the correct insertion of the **endostatin** gene by restriction digestion and DNA sequencing.

## Pichia pastoris Transformation and Screening

This protocol outlines the transformation of the expression vector into *P. pastoris* and the subsequent screening for high-expressing clones.

Materials:

- Recombinant pPICZαA-**endostatin** plasmid
- *P. pastoris* host strain (e.g., GS115, SMD1168)
- YPD medium
- Sorbitol
- Electroporator and cuvettes
- YPD plates containing Zeocin™ (at varying concentrations for multi-copy selection)
- BMGY and BMMY media

Protocol:

- Linearize the recombinant plasmid with a suitable restriction enzyme (e.g., SacI) to facilitate integration into the yeast genome.[3]
- Prepare competent *P. pastoris* cells.
- Transform the linearized plasmid into the competent cells by electroporation.
- Plate the transformed cells on YPD plates containing Zeocin™ (e.g., 100 µg/mL) and incubate at 30°C for 2-4 days.[3]
- Select several Zeocin™-resistant colonies and screen for **endostatin** expression.
- Inoculate individual colonies into BMGY medium and grow overnight at 30°C with shaking.

- To induce expression, centrifuge the cells, resuspend them in BMMY medium (containing methanol), and incubate for 2-4 days at 30°C. Add methanol every 24 hours to maintain induction.
- Analyze the culture supernatant for **endostatin** expression by SDS-PAGE and Western blot.

## Large-Scale Expression and Cultivation

This protocol describes the cultivation of high-expressing *P. pastoris* clones for large-scale production of recombinant **endostatin**.

Materials:

- High-expressing *P. pastoris* clone
- Buffered Glycerol-complex Medium (BMGY)
- Buffered Methanol-complex Medium (BMMY)
- Large baffled shaker flasks or a fermenter

Protocol (Shake Flask):

- Inoculate a starter culture of the selected clone in BMGY medium and grow at 30°C with vigorous shaking (250 rpm) until the culture reaches an OD600 of 2-6.[\[3\]](#)
- Use the starter culture to inoculate a larger volume of BMGY in baffled flasks and grow until the OD600 reaches 16-20.[\[8\]](#)
- Harvest the cells by centrifugation and resuspend the cell pellet in BMMY medium to induce expression.
- Continue incubation at 30°C with shaking for 2-4 days, adding methanol to a final concentration of 0.5-1.0% every 24 hours.
- Harvest the culture supernatant containing the secreted **endostatin** by centrifugation.[\[8\]](#)

Protocol (Fermenter):

- For higher yields, perform high-density fermentation in a bioreactor.
- Follow a standard three-phase fermentation protocol for *P. pastoris*: a glycerol batch phase, a glycerol fed-batch phase, and a methanol induction phase.
- Monitor and control parameters such as pH, temperature, and dissolved oxygen throughout the fermentation.
- Harvest the culture supernatant for purification.

## Purification of Recombinant Endostatin

This protocol details the purification of soluble recombinant **endostatin** from the yeast culture supernatant using affinity chromatography.

Materials:

- Culture supernatant containing recombinant **endostatin**
- Heparin-agarose or Ni-NTA agarose resin
- Chromatography column
- Binding, wash, and elution buffers

Protocol (Heparin-Agarose Chromatography):

- Clarify the culture supernatant by centrifugation and filtration.
- Equilibrate a heparin-agarose column with binding buffer.
- Load the supernatant onto the column.
- Wash the column with wash buffer to remove unbound proteins.
- Elute the bound **endostatin** using a step or linear gradient of increasing salt concentration (e.g., NaCl).<sup>[3]</sup> **Endostatin** typically elutes at around 0.6 M NaCl.<sup>[3]</sup>
- Collect fractions and analyze for the presence and purity of **endostatin** by SDS-PAGE.

- Pool the fractions containing pure **endostatin** and dialyze against a suitable buffer (e.g., PBS).

Protocol (Ni-NTA Chromatography for His-tagged **Endostatin**):

- Equilibrate a Ni-NTA agarose column with binding buffer.
- Load the clarified supernatant onto the column.
- Wash the column with wash buffer containing a low concentration of imidazole.
- Elute the His-tagged **endostatin** using an elution buffer with a higher concentration of imidazole (e.g., 50-100 mM).[\[3\]](#)[\[9\]](#)
- Analyze fractions for purity by SDS-PAGE.
- Pool pure fractions and dialyze.

## Biological Activity Assay

This protocol describes an in vitro assay to confirm the biological activity of the purified recombinant **endostatin** by measuring its ability to inhibit endothelial cell proliferation.

Materials:

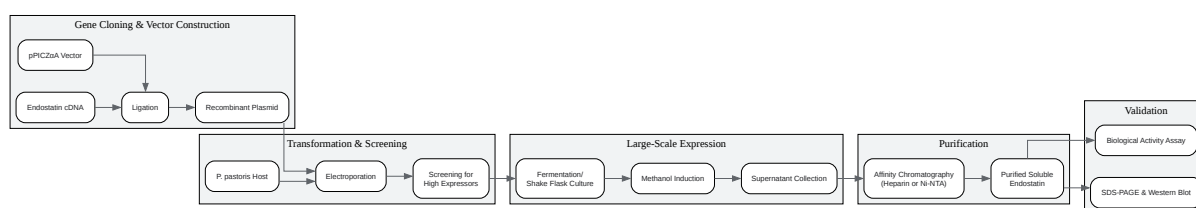
- Purified recombinant **endostatin**
- Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
- Cell culture medium and supplements
- Basic fibroblast growth factor (bFGF)
- Cell proliferation assay kit (e.g., MTT or BrdU)
- 96-well plates

Protocol:

- Seed endothelial cells in a 96-well plate and allow them to attach overnight.
- Starve the cells in a low-serum medium for a few hours.
- Treat the cells with varying concentrations of purified **endostatin** in the presence of a pro-angiogenic factor like bFGF.[3]
- Include appropriate controls (cells with no treatment, cells with bFGF only).
- Incubate for 24-48 hours.
- Assess cell proliferation using a suitable assay kit according to the manufacturer's instructions.
- Determine the concentration of **endostatin** that causes 50% inhibition of proliferation (IC50). A typical IC50 for yeast-produced **endostatin** is in the range of 600-700 ng/ml.[3]

## Mandatory Visualizations

### Experimental Workflow for Recombinant Endostatin Production in *Pichia pastoris*

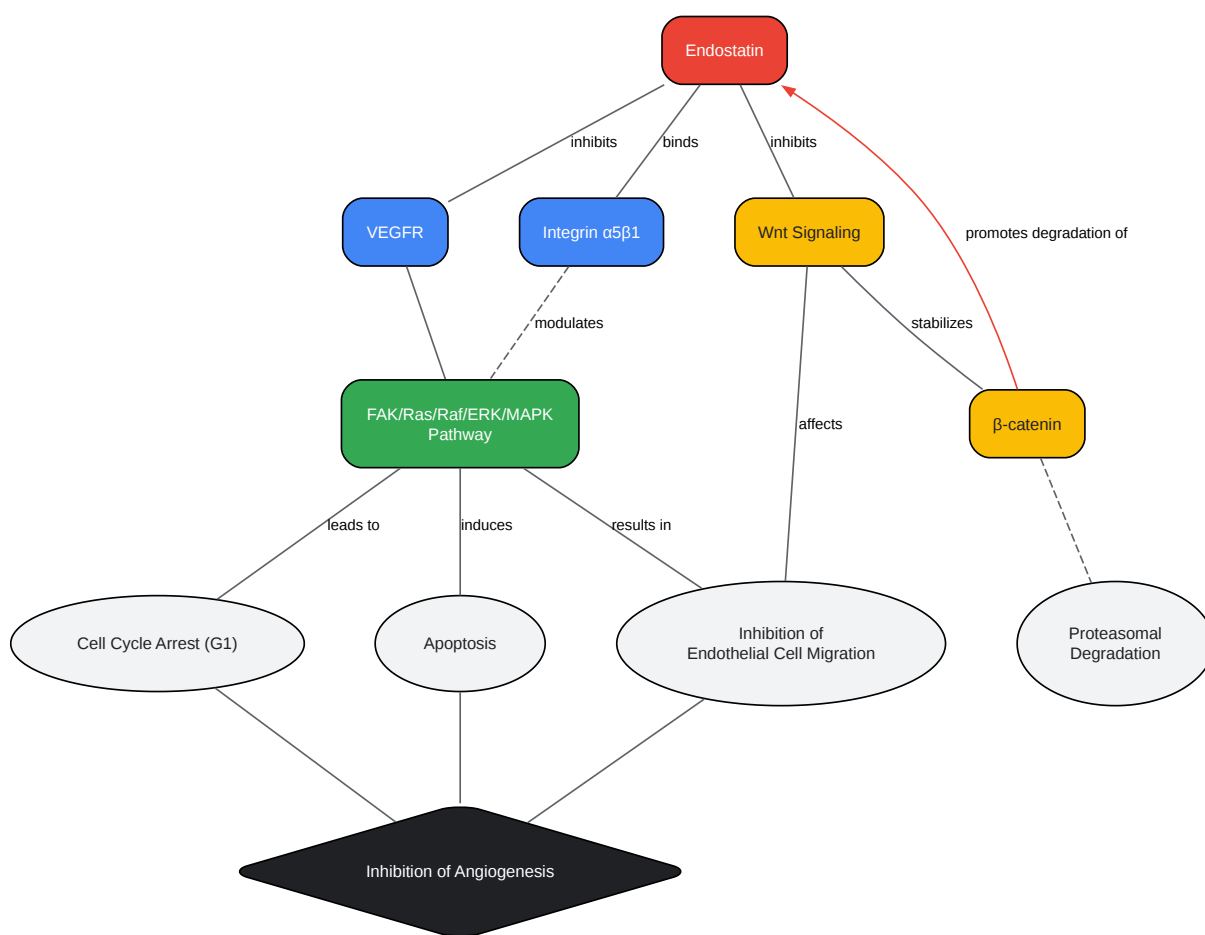




[Click to download full resolution via product page](#)

Caption: Experimental workflow for producing soluble recombinant **endostatin** in *Pichia pastoris*.

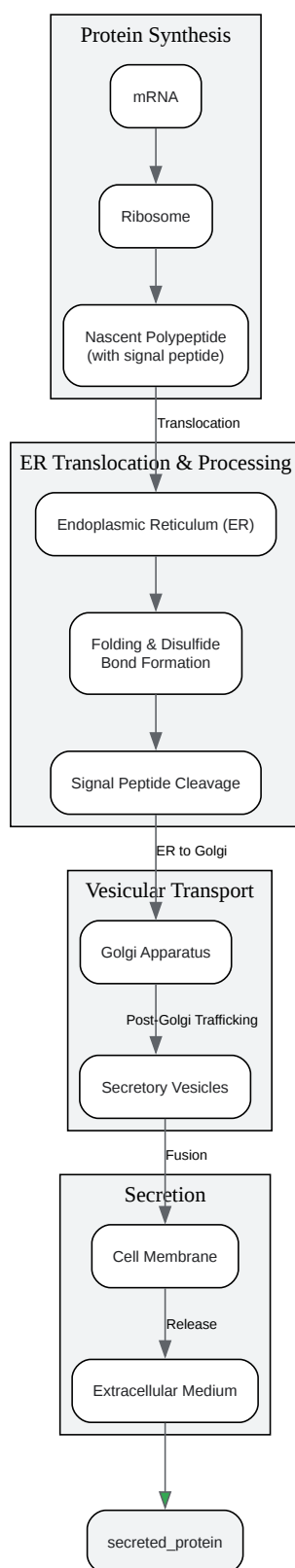
## Endostatin Anti-Angiogenic Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Simplified overview of **endostatin**'s anti-angiogenic signaling pathways.

## Protein Secretion Pathway in *Pichia pastoris*



[Click to download full resolution via product page](#)

Caption: General overview of the protein secretion pathway in *Pichia pastoris*.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Endostatin - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Challenges of Recombinant Endostatin in Clinical Application: Focus on the Different Expression Systems and Molecular Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endostatin: yeast production, mutants, and antitumor effect in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Inhibition effect in vitro of purified endostatin expressed in Pichia pastoris] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High level expression of human endostatin in Pichia pastoris using a synthetic gene construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Expression of Soluble Recombinant Endostatin in Yeast Systems: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067465#expression-of-soluble-recombinant-endostatin-in-yeast-systems]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)